molecular formula C12H10N2O2 B3046646 3-(3-Aminophenyl)isonicotinic acid CAS No. 1261966-89-5

3-(3-Aminophenyl)isonicotinic acid

Cat. No.: B3046646
CAS No.: 1261966-89-5
M. Wt: 214.22 g/mol
InChI Key: SBAYRIRZHQHNPF-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)isonicotinic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a pyridine ring

Safety and Hazards

Isonicotinic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

The development of compounds derived from isonicotinic acid, such as “3-(3-Aminophenyl)isonicotinic acid”, is a promising field of research . These compounds have shown remarkably high in vitro anti-inflammatory activity, suggesting potential for the treatment of various conditions .

Mechanism of Action

Target of Action

It is structurally similar to isoniazid , a frontline drug used in the treatment of tuberculosis . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it’s plausible that 3-(3-Aminophenyl)isonicotinic acid may have similar targets.

Mode of Action

Isoniazid, a structurally related compound, is a prodrug that must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

Isoniazid, a related compound, is known to inhibit the synthesis of mycolic acids, disrupting the bacterial cell wall . This suggests that this compound might also interfere with similar biochemical pathways.

Pharmacokinetics

Isoniazid, a structurally related compound, is known to be metabolized via acetylation, a process that varies between individuals . Rapid acetylators acetylate isoniazid 5–6 times more rapidly than slow acetylators . Some isoniazid is also hydrolyzed directly to isonicotinic acid .

Result of Action

Isoniazid, a related compound, is known to be bactericidal against actively growing intracellular and extracellular mycobacterium tuberculosis organisms . This suggests that this compound might have similar bactericidal effects.

Action Environment

It’s worth noting that the suzuki–miyaura coupling reaction, which is commonly used in the synthesis of boronic acid derivatives like this compound, is known to be influenced by various factors, including the choice of boron reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions . Another method involves the reduction of nitro compounds to amines, followed by further functionalization to introduce the isonicotinic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminophenyl)isonicotinic acid is unique due to the presence of both an amino group and a carboxylic acid group on the same aromatic ring. This dual functionality allows for diverse chemical reactivity and the formation of complex structures, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(3-aminophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-9-3-1-2-8(6-9)11-7-14-5-4-10(11)12(15)16/h1-7H,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAYRIRZHQHNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611259
Record name 3-(3-Aminophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-89-5
Record name 4-Pyridinecarboxylic acid, 3-(3-aminophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261966-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Aminophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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